molecular formula C6H12O6 B1200305 3-Deoxy-D-arabino-hexonic acid CAS No. 29625-79-4

3-Deoxy-D-arabino-hexonic acid

Cat. No. B1200305
CAS RN: 29625-79-4
M. Wt: 180.16 g/mol
InChI Key: YGMNHEPVTNXLLS-VAYJURFESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-deoxy-D-arabino-hexonic acid is a hexonic acid that is 6-hydroxyhexanoic acid carrying a hydroxy group at positions 2S, 4S and 5R. It has a role as a human metabolite and a plant metabolite.
3-Deoxyarabinohexonic acid, also known as arabino-3-deoxyhexonate or D-2-keto-3-deoxygluconate, belongs to the class of organic compounds known as medium-chain hydroxy acids and derivatives. These are hydroxy acids with a 6 to 12 carbon atoms long side chain. 3-Deoxyarabinohexonic acid is soluble (in water) and a weakly acidic compound (based on its pKa). Within the cell, 3-deoxyarabinohexonic acid is primarily located in the cytoplasm.

Scientific Research Applications

  • Thermal Stability and Decomposition : 3-Deoxy-D-arabino-hexonic acid exhibits unique thermal properties. When heated, it undergoes lactonization, leading to the formation of a variety of decomposition products such as water, furanone, carbon dioxide, carbon monoxide, acrylaldehyde, and acetic acid. Its thermal stability is notable, especially compared to similar compounds, providing insights into carbohydrate chemistry and potential industrial applications (Shafizadeh & Lai, 1975).

  • Formation in Hydrothermal Decarboxylation : This acid is formed in small quantities during the hydrothermal decarboxylation of carbohydrates like D-glucose, cellobiose, and beta-cyclodextrin. Understanding its formation is crucial for comprehending the broader mechanisms of carbohydrate conversion under various conditions, which is significant in fields like biofuel production and environmental chemistry (Luijkx et al., 1995).

  • Alkaline Degradation Pathways : In alkaline solutions, 3-Deoxy-D-arabino-hexonic acid undergoes two primary degradation pathways: rearrangement to isomeric saccharinic acids and oxidative cleavage to aldonic acids. This insight is pivotal in the study of carbohydrate chemistry, potentially impacting areas like food processing and pharmaceuticals (Rowell & Green, 1970).

  • Role in Cellulose Degradation : This compound is identified as one of the carboxylic acid end-groups formed during the alkali cooking of cellulose. Its presence helps in understanding the chemical transformations cellulose undergoes during processing, which is important in industries like paper manufacturing and textiles (Johansson & Samuelson, 1974).

  • Synthesis and Chemical Properties : Research has been conducted on the synthesis of 3-Deoxy-D-arabino-hexonic acid and its derivatives. These syntheses are crucial for the creation of specialized molecules used in pharmaceuticals and other chemical industries. The study of its chemical properties, such as tautomeric equilibrium, contributes to a deeper understanding of sugar chemistry (Mortier & Lederkremer, 1984).

properties

CAS RN

29625-79-4

Product Name

3-Deoxy-D-arabino-hexonic acid

Molecular Formula

C6H12O6

Molecular Weight

180.16 g/mol

IUPAC Name

(2S,4S,5R)-2,4,5,6-tetrahydroxyhexanoic acid

InChI

InChI=1S/C6H12O6/c7-2-5(10)3(8)1-4(9)6(11)12/h3-5,7-10H,1-2H2,(H,11,12)/t3-,4-,5+/m0/s1

InChI Key

YGMNHEPVTNXLLS-VAYJURFESA-N

Isomeric SMILES

C([C@@H]([C@@H](CO)O)O)[C@@H](C(=O)O)O

SMILES

C(C(C(CO)O)O)C(C(=O)O)O

Canonical SMILES

C(C(C(CO)O)O)C(C(=O)O)O

Other CAS RN

29625-79-4

physical_description

Solid

synonyms

3-deoxy-arabino-hexonic acid
3-deoxy-arabino-hexonic acid, (D)-isomer
3-deoxy-arabino-hexonic acid, monosodium salt, (D)-isome

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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